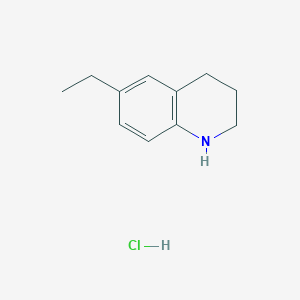

6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Descripción

Propiedades

IUPAC Name |

6-ethyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-9-5-6-11-10(8-9)4-3-7-12-11;/h5-6,8,12H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWOIWFGAMJRMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Drawing upon established principles and data from analogous structures, this document offers insights into its synthesis, spectral characteristics, potential applications, and safety considerations.

Chemical Identity and Physicochemical Properties

6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride is the hydrochloride salt of the parent compound, 6-Ethyl-1,2,3,4-tetrahydroquinoline. The core structure is a bicyclic system where a benzene ring is fused to a saturated heterocyclic amine, piperidine. The ethyl group at the 6-position of the aromatic ring influences its electronic and steric properties, which can, in turn, affect its biological activity and reactivity.

Below is a summary of its key identifiers and physicochemical properties. It is important to note that while the molecular formula and weight are definitive, other properties may be estimated based on data from structurally related compounds due to the limited availability of specific experimental data for this particular salt.

| Property | Value | Source |

| Chemical Name | 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride | - |

| CAS Number | 1211484-06-8 | [1] |

| Molecular Formula | C₁₁H₁₆ClN | Calculated |

| Molecular Weight | 197.71 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in water and polar organic solvents (Predicted) | - |

Structure:

Caption: Proposed synthesis workflow for 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 6-Ethyl-1,2,3,4-tetrahydroquinoline (Free Base)

-

To a solution of 6-ethylquinoline (1 equivalent) in ethanol in a high-pressure reaction vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 6-Ethyl-1,2,3,4-tetrahydroquinoline.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified 6-Ethyl-1,2,3,4-tetrahydroquinoline in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Cool the solution in an ice bath.

-

Slowly add a solution of anhydrous hydrogen chloride in diethyl ether dropwise with stirring.

-

A precipitate of 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride will form.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Spectroscopic Analysis (Predicted)

While specific spectra for 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride are not readily available in the public domain, we can predict the key features based on the analysis of structurally similar compounds, such as 6-nitro-1,2,3,4-tetrahydroquinoline and other alkyl-substituted tetrahydroquinolines. [2][3]A commercial supplier, BLDpharm, indicates the availability of NMR, HPLC, LC-MS, and UPLC data for this compound. [1]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the aliphatic protons of the piperidine ring, and the aromatic protons.

-

Ethyl Group: A triplet corresponding to the methyl protons (~1.2 ppm) and a quartet for the methylene protons (~2.6 ppm).

-

Aliphatic Protons: Multiplets in the range of 1.8-2.0 ppm (C3-H₂), 2.7-2.9 ppm (C4-H₂), and 3.2-3.4 ppm (C2-H₂).

-

Aromatic Protons: Signals in the aromatic region (~6.5-7.0 ppm) corresponding to the three protons on the benzene ring. The substitution pattern will lead to a characteristic splitting pattern.

-

N-H Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration. In the hydrochloride salt, this proton will be shifted further downfield.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for all 11 carbon atoms in the molecule.

-

Ethyl Group: Signals for the methyl (~15 ppm) and methylene (~28 ppm) carbons.

-

Aliphatic Carbons: Signals for C3 (~22 ppm), C4 (~27 ppm), and C2 (~42 ppm).

-

Aromatic Carbons: Six signals in the aromatic region (~115-145 ppm). The carbon attached to the ethyl group and the carbons ortho and para to the nitrogen will have distinct chemical shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide information about the functional groups present.

-

N-H Stretch: A characteristic absorption band in the region of 3300-3400 cm⁻¹ for the secondary amine. In the hydrochloride salt, this will be broadened and shifted due to the formation of the ammonium salt.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption band in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) for the free base. The fragmentation pattern would involve the loss of the ethyl group and cleavage of the piperidine ring.

Applications in Research and Drug Development

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. [4]These compounds have demonstrated a variety of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects.

The introduction of an ethyl group at the 6-position can modulate the lipophilicity and steric bulk of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties. Therefore, 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its derivatives could be explored for activities such as:

-

Anticancer Agents: Many substituted tetrahydroquinolines have shown potent cytotoxic activity against various cancer cell lines. [4]* Neuroprotective Agents: The tetrahydroquinoline core is present in compounds with neuroprotective properties.

-

Antioxidants: The amine functionality can contribute to antioxidant activity by scavenging free radicals. [5]

Safety and Handling

Specific toxicity data for 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride is not available. However, based on the safety data for the parent compound, 1,2,3,4-tetrahydroquinoline, and other related compounds, it should be handled with care in a laboratory setting. [6][7][8] General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Potential Hazards (Inferred from related compounds):

-

May be harmful if swallowed.

-

May cause skin and eye irritation.

-

May cause respiratory tract irritation.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a valuable chemical entity for researchers in organic synthesis and drug discovery. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, expected spectroscopic characteristics, potential applications, and necessary safety precautions based on established chemical principles and data from analogous compounds. Further experimental validation of these properties is encouraged to fully elucidate the potential of this compound in various scientific endeavors.

References

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2011). Molecules. [Link]

- 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (2013). International Journal of Pharmaceutical Sciences and Research.

-

Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2011). European Journal of Organic Chemistry. [Link]

-

Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). (2014). Molecules. [Link]

- Safety D

-

Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2024). Molecules. [Link]

- SAFETY D

- AK Scientific, Inc.

- SAFETY D

-

6-Ethyl-1,2,3,4-tetrahydroanthroquinone. PubChem. [Link]

-

1-Ethyl-6-(4-pyridinyl)-1,2,3,4-tetrahydroquinoline. Exclusive Chemistry Ltd. [Link]

-

1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). ResearchGate. [Link]

-

1,2,3,4-Tetrahydroquinolin-6-ol. PubChem. [Link]

Sources

- 1. 1211484-06-8|6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ajrconline.org [ajrconline.org]

- 5. mdpi.com [mdpi.com]

- 6. echemi.com [echemi.com]

- 7. msds.nipissingu.ca [msds.nipissingu.ca]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, ranging from anticancer and neuroprotective to antimicrobial and anti-inflammatory effects.[1][2] This guide focuses on a specific derivative, 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No: 1211484-06-8[3]).

A comprehensive review of the current scientific literature reveals a notable scarcity of direct research into the specific mechanism of action of this particular molecule. However, this absence of specific data should not be a deterrent but rather an invitation for scientific inquiry. This document, therefore, serves a dual purpose: first, to synthesize the extensive knowledge surrounding the broader class of THQ derivatives to propose putative mechanisms for the 6-Ethyl variant, and second, to provide a robust experimental framework for researchers to elucidate its precise biological function.

By understanding the established structure-activity relationships (SAR) within the THQ family, we can formulate educated hypotheses and design targeted experiments. This guide is structured to empower the research community to systematically investigate the pharmacological potential of 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride.

Part 1: The Mechanistic Landscape of Tetrahydroquinoline Derivatives: A Foundation for Inquiry

The biological activity of THQ derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring.[1] These modifications can dictate the molecule's affinity for various biological targets. Below, we explore the primary mechanisms of action attributed to this versatile scaffold.

Neuroprotection and Neuromodulation

Certain THQ derivatives have shown significant promise in the context of neurodegenerative diseases, often acting through multiple pathways.[2]

-

Antioxidant Activity: A recurring theme in the neuroprotective effects of THQs is their antioxidant capability. The secondary nitrogen atom within the hydroquinoline ring is thought to play a role in radical scavenging.[4] Furthermore, some derivatives can chelate metal ions like Fe(II) and Fe(III), thereby preventing the formation of highly reactive hydroxyl radicals via the Fenton reaction.[4] A study on 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline demonstrated its ability to alleviate oxidative stress in an experimental model of Parkinson's disease.[4]

-

Modulation of Neuronal Receptors: The THQ scaffold has been identified as a ligand for various neuronal receptors. For instance, derivatives have been synthesized as antagonists for the glycine site on the NMDA receptor, which is implicated in excitotoxicity.[1] Additionally, some THQ derivatives have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme whose overactivity can contribute to neuronal damage.[5]

-

Dopaminergic System Interaction: The structurally related 1,2,3,4-tetrahydroisoquinolines (THIQs) are known to interact with the dopaminergic system.[6] While a distinct scaffold, the general principles of interaction with dopamine receptors (such as D2 and D3) may offer a starting point for investigating similar properties in THQ derivatives.[7]

Anticancer Activity

The THQ core is a feature of numerous compounds exhibiting cytotoxicity against various cancer cell lines.[2]

-

Inhibition of Signaling Pathways: A key mechanism for the anticancer effects of some THQs is the modulation of critical cell signaling pathways. The PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival that is often dysregulated in cancer, has been identified as a target for certain THQ compounds.[2]

-

Induction of Apoptosis and Cell Cycle Arrest: Many potent anticancer agents function by triggering programmed cell death (apoptosis) or halting the cell cycle in cancer cells. Various substituted THQs have been shown to induce these effects, making this a crucial area for investigation.[2]

-

Aromatase Inhibition: Some novel THQ derivatives have been explored for their ability to inhibit the aromatase enzyme, which is a key target in the treatment of estrogen-dependent breast cancer.[1]

Anti-inflammatory and Antimicrobial Activities

-

Anti-inflammatory Action: The anti-inflammatory properties of THQ derivatives have been linked to the inhibition of enzymes such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[4] Some derivatives also exhibit antagonism at the vanilloid receptor 1 (TRPV1).[4]

-

Antimicrobial and Antiviral Effects: The THQ scaffold is found in compounds with activity against a range of pathogens. These derivatives can possess antibacterial, antifungal, and antiviral properties, including activity against SARS-CoV-2.[2][8]

Part 2: Proposed Mechanistic Investigation of 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Given the diverse activities of the parent scaffold, a systematic, multi-pronged approach is required to elucidate the mechanism of action of the 6-Ethyl derivative. The presence of an ethyl group at the 6-position, a small lipophilic substituent, may influence its potency and selectivity towards specific targets.[1]

Initial Broad-Spectrum Phenotypic Screening

A logical first step is to perform a broad phenotypic screen to identify the primary biological effect of the compound.

Experimental Protocol: High-Content Imaging for Phenotypic Profiling

-

Cell Panel Selection: Utilize a diverse panel of human cell lines, including but not limited to:

-

Cancer cell lines from different tissues (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).

-

Neuronal cell lines (e.g., SH-SY5Y, PC12).

-

Immune cell lines (e.g., Jurkat, THP-1).

-

-

Compound Treatment: Treat the cell lines with a concentration range of 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride (e.g., 0.1 µM to 100 µM) for 24 to 72 hours.

-

Staining: Following treatment, fix and stain the cells with a cocktail of fluorescent dyes to visualize key cellular features (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria, and phalloidin for actin filaments).

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Data Analysis: Analyze the images to quantify a wide range of cellular parameters (e.g., cell count, nuclear size and intensity, mitochondrial mass, cytoskeletal arrangement).

-

Causality and Interpretation: A significant change in a specific phenotype (e.g., a marked decrease in neuronal cell viability or a change in mitochondrial morphology in cancer cells) will guide subsequent, more targeted experiments.

Workflow Diagram: Phenotypic Screening

Caption: Potential antioxidant mechanism of 6-Ethyl-THQ-HCl in neuroprotection.

If the compound shows cytotoxicity in cancer cell lines, the following pathway analysis is crucial.

Experimental Protocol: PI3K/AKT/mTOR Pathway Analysis via Western Blot

-

Cell Culture and Treatment: Culture a sensitive cancer cell line (e.g., MCF-7) and treat with the IC50 concentration of 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride for various time points (e.g., 0, 6, 12, 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, total AKT, p-mTOR, total mTOR).

-

Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the phosphorylation status of AKT and mTOR.

-

Interpretation: A significant decrease in the ratio of phosphorylated to total AKT and mTOR would strongly suggest that the compound acts as an inhibitor of this signaling cascade.

Signaling Pathway Diagram: PI3K/AKT/mTOR Inhibition

Caption: Hypothesized inhibition points for 6-Ethyl-THQ-HCl in the PI3K/AKT/mTOR pathway.

Part 3: Quantitative Data and Future Directions

As research on 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride progresses, it is imperative to present quantitative data in a clear and comparative manner.

Table 1: Hypothetical Comparative IC50 Values for THQ Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Putative Target |

| 6-Ethyl-THQ-HCl | MCF-7 | Viability | [To Be Determined] | [To Be Determined] |

| 6-Ethyl-THQ-HCl | SH-SY5Y | Neuroprotection | [To Be Determined] | [To Be Determined] |

| Derivative A (literature) | MCF-7 | Viability | 15.2 | PI3K |

| Derivative B (literature) | SH-SY5Y | Neuroprotection | 5.8 | Antioxidant |

This structured approach, moving from broad phenotypic observation to targeted mechanistic validation, provides a comprehensive roadmap for elucidating the mechanism of action of 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride. The insights gained will not only characterize this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the pharmacologically significant tetrahydroquinoline family.

References

- Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. (2020). Indian Journal of Forensic Medicine & Toxicology, 14(4).

- 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride. BLDpharm.

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(26), 15656-15693.

- Patel, D. J., & Mistry, B. M. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 4(5), 1734-1745.

- New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. (2008). Bioorganic & Medicinal Chemistry, 16(4), 1975-1984.

- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2011). Molecules, 16(8), 6882-6897.

- The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers. Benchchem.

- Jordan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-10.

- Various Authors. Tetrahydroquinoline synthesis. Organic Chemistry Portal.

- Khamidova, U., et al. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Pharmaceuticals, 14(10), 1047.

- 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline. Chem-Impex.

- Kim, H. J., & Kim, Y. S. (2012). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 21(3), 93-100.

- Zharova, O. N., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Molecules, 28(18), 6701.

- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2025). The Journal of Organic Chemistry.

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Advances, 11(26), 15656-15693.

- Sharma, N., et al. (2009). Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes as beta3-adrenergic receptor agonists: design, synthesis, biological evaluation and pharmacophore modeling. Bioorganic & Medicinal Chemistry, 17(2), 765-773.

- Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in r

- Binding D

- Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. (1999). Bioorganic & Medicinal Chemistry Letters, 9(2), 179-184.

- Ramnauth, J., et al. (2012). 1,2,3,4-tetrahydroquinoline-based selective human neuronal nitric oxide synthase (nNOS) inhibitors: lead optimization studies resulting in the identification of N-(1-(2-(methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide as a preclinical development candidate. Journal of Medicinal Chemistry, 55(6), 2882-2893.

- Jordan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-10.

- Tetrahydroisoquinoline. Wikipedia.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. benchchem.com [benchchem.com]

- 3. 1211484-06-8|6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. 1,2,3,4-tetrahydroquinoline-based selective human neuronal nitric oxide synthase (nNOS) inhibitors: lead optimization studies resulting in the identification of N-(1-(2-(methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide as a preclinical development candidate [pubmed.ncbi.nlm.nih.gov]

- 6. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medicopublication.com [medicopublication.com]

Biological Activity & Synthetic Utility of 6-Ethyl-1,2,3,4-tetrahydroquinoline Hydrochloride

Technical Guide for Drug Discovery & Medicinal Chemistry [1][2][3]

Executive Summary

6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 1211484-06-8 for the HCl salt; Free base analog CAS: 23363-88-4) is a specialized lipophilic heterocyclic scaffold used primarily as a pharmacophore building block in medicinal chemistry and agrochemical synthesis.[1][2][4] Unlike the more common 6-methyl or 6-methoxy derivatives, the 6-ethyl substituent provides a unique steric and lipophilic profile (Predicted LogP ~3.6), making it a critical tool for Structure-Activity Relationship (SAR) optimization.[1][2]

This compound is not a marketed drug itself but serves as a high-value intermediate for synthesizing:

-

Tubulin Polymerization Inhibitors : Targeting the colchicine binding site in oncology.[1][2][5]

-

PPAR

Modulators : For metabolic disorder therapeutics.[1][2] -

Agrochemicals : Specifically carbamyl-triazole insecticides.[1][2][6]

Chemical Identity & Physicochemical Profile

Understanding the physical chemistry of this scaffold is prerequisite to its biological application.[2] The ethyl group at the C6 position enhances membrane permeability compared to the parent tetrahydroquinoline (THQ).[2]

| Property | Value / Description | Relevance to Biology |

| IUPAC Name | 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride | Official nomenclature |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 197.71 g/mol (HCl salt) | Fragment-based drug design |

| pKa (Base) | ~5.26 (Predicted) | Nitrogen is protonated at physiological pH; good solubility in aqueous acid.[1][2][4] |

| LogP (Free Base) | ~3.6 - 4.0 | High lipophilicity; suggests good Blood-Brain Barrier (BBB) penetration.[1][2] |

| H-Bond Donors | 2 (NH, HCl) | Critical for receptor binding pocket interaction.[1][2] |

| Electronic Effect | +I (Inductive Donor) | The ethyl group activates the aromatic ring, influencing metabolic oxidation rates.[3] |

Pharmacology & Biological Mechanisms

The biological activity of 6-Ethyl-1,2,3,4-tetrahydroquinoline is best understood through its derivatives.[1][2][3] The core acts as a "privileged structure," capable of binding to diverse biological targets depending on N1-substitution.[1][2]

Tubulin Polymerization Inhibition (Oncology)

Research into N-aryl-1,2,3,4-tetrahydroquinolines has identified the THQ core as a potent inhibitor of tubulin polymerization, specifically targeting the colchicine binding site .[1][2][3][5]

-

Mechanism : The THQ core mimics the A-ring of colchicine.[2] The C6-position is critical for hydrophobic interaction within the tubulin

-subunit.[1][2] -

Role of 6-Ethyl : While 6-methoxy is common, the 6-ethyl variant is used in SAR studies to probe the "hydrophobic tolerance" of the binding pocket.[1][2] Replacing a polar methoxy with a lipophilic ethyl group helps researchers optimize the entropic contribution to binding affinity.[2]

Agrochemical Insecticidal Activity

Patent literature (e.g., EP0173208A1) highlights the use of 6-ethyl-THQ as a precursor for carbamyl-imidazole and triazole derivatives .[1][2]

-

Mechanism : These derivatives often act as acetylcholinesterase inhibitors or chitin synthesis inhibitors in pests.[1][2]

-

Utility : The 6-ethyl group prevents rapid oxidative metabolism (dealkylation) seen with methyl analogs, potentially extending the half-life of the active pesticide.[1][2]

Metabolic & Antioxidant Activity

As a secondary amine with an electron-rich aromatic ring, the compound exhibits intrinsic antioxidant properties.[1][2]

-

Radical Scavenging : It acts as a hydrogen donor (H-atom transfer) to neutralize peroxyl radicals.[1][2]

-

Metabolism : The ethyl group is susceptible to cytochrome P450 oxidation (benzylic hydroxylation), a pathway that must be monitored during lead optimization.[3]

Visualizing the Mechanism & SAR

The following diagram illustrates the synthetic utility and biological pathways associated with the 6-ethyl-THQ scaffold.

Figure 1: Functional diversification of the 6-Ethyl-THQ scaffold into three primary therapeutic/agrochemical classes.

Experimental Protocols

Synthesis of 6-Ethyl-1,2,3,4-tetrahydroquinoline HCl

Rationale: Commercial supplies are often expensive.[1][2] In-house synthesis from 6-ethylquinoline ensures purity.[1][2]

Reagents : 6-Ethylquinoline,

Protocol :

-

Dissolution : Dissolve 10 mmol of 6-ethylquinoline in 50 mL of absolute ethanol in a hydrogenation pressure bottle.

-

Catalyst Addition : Add 5 mol%

carefully (catalyst is pyrophoric; add under inert gas flow). -

Acidification : Add 1.1 equivalents of concentrated HCl (to facilitate protonation and ring reduction).

-

Hydrogenation : Pressurize to 40-60 psi

and shake at room temperature for 4-6 hours. Monitor via TLC (disappearance of starting material UV spot).[2] -

Filtration : Filter the catalyst through a Celite pad.[1][2] Safety Note: Keep Celite wet to prevent catalyst ignition.[1][2][3]

-

Isolation : Evaporate the solvent under reduced pressure. Recrystallize the resulting solid from Ethanol/Ether to yield 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride as white/off-white crystals.[1][2][3]

In Vitro Tubulin Polymerization Assay

Rationale: To verify bioactivity of N-derivatized analogs.[1][2]

Protocol :

-

Preparation : Prepare tubulin protein (purified from bovine brain) at 2 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9) containing 1 mM GTP.[1][2] -

Incubation : Add the test compound (dissolved in DMSO) to the tubulin solution at varying concentrations (0.1 - 10

). Keep DMSO concentration <1%.[1][2] -

Initiation : Transfer to a pre-warmed 96-well plate at 37°C.

-

Measurement : Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis : Polymerization manifests as an increase in absorbance.[1][2] Calculate

based on the reduction of the Vmax of the polymerization curve compared to the vehicle control.

Safety & Handling

-

Hazards : As a hydrochloride salt of a secondary amine, it is an irritant.[1][3]

-

Storage : Hygroscopic.[1][2] Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

-

Disposal : Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides are produced).[1][2]

References

-

EPA CompTox Chemicals Dashboard . "3-(Cyclohexylmethyl)-6-ethyl-1,2,3,4-tetrahydroquinoline".[1][2][4] U.S. Environmental Protection Agency.[1][2] Link[2][3][4]

-

Bayer AG .[1][2] "Tetrahydroquinolin-1-yl-carbonyl-imidazole derivatives". European Patent EP0173208A1. 1986.[1][2] Link

-

Kuo, S. C., et al. "N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin".[1][2][3] Journal of Medicinal Chemistry. 2013.[2] Link

-

Katritzky, A. R., et al. "Synthesis and Biological Evaluation of Novel Tetrahydroquinoline Derivatives".[1][3] Arkivoc. 2003.[1][2] Link

-

PubChem . "6-Ethyl-1,2,3,4-tetrahydroquinoline".[1][2][3][7] National Center for Biotechnology Information.[1][2] Link

Sources

- 1. CAS 91-61-2: 6-Methyl-1,2,3,4-tetrahydroquinoline [cymitquimica.com]

- 2. 6-Methyl-1,2,3,4-tetrahydroquinoline [webbook.nist.gov]

- 3. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines [mdpi.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0173208A1 - Tetrahydroquinolin-1-yl-carbonyl-imidazole derivatives - Google Patents [patents.google.com]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

An In-Depth Technical Guide to 1-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6,8-difluoro-3-(phenylmethyl)-4(1H)-quinolinone (CAS number 1211484-06-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, mechanism of action, and potential biological significance of the fluoroquinolone derivative, 1-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6,8-difluoro-3-(phenylmethyl)-4(1H)-quinolinone (CAS No. 1211484-06-8). As a member of the quinolone class of antibiotics, this compound is of significant interest for its potential antibacterial activities. This document consolidates available data to serve as a foundational resource for researchers engaged in the discovery and development of novel anti-infective agents.

Introduction

The escalating threat of antibiotic resistance necessitates the continuous exploration and development of new antimicrobial agents. Fluoroquinolones have long been a cornerstone in the treatment of a wide array of bacterial infections, valued for their broad-spectrum activity and favorable pharmacokinetic profiles. Their mechanism of action, primarily the inhibition of bacterial DNA gyrase and topoisomerase IV, has been a successful strategy in combating bacterial proliferation. The compound, 1-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6,8-difluoro-3-(phenylmethyl)-4(1H)-quinolinone, represents a specific structural variation within this important class, warranting detailed investigation into its unique properties and potential therapeutic applications. This guide aims to provide a detailed technical examination of this molecule, drawing from available chemical data and the established principles of fluoroquinolone pharmacology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The following table summarizes the key computed properties for 1-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6,8-difluoro-3-(phenylmethyl)-4(1H)-quinolinone, primarily sourced from the PubChem database.[1] It is important to note that while computed values provide valuable initial insights, they should be corroborated with experimental data for definitive characterization.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₂F₂N₂O | PubChem[1] |

| Molecular Weight | 416.5 g/mol | PubChem[1] |

| IUPAC Name | 3-benzyl-1-cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6,8-difluoroquinolin-4-one | PubChem[1] |

| CAS Number | 1211484-06-8 | PubChem[1] |

| Topological Polar Surface Area | 33.2 Ų | PubChem[1] |

| Complexity | 692 | PubChem[1] |

| XLogP3-AA | 5.7 | PubChem[1] |

Synthesis of the Quinolone Core

While a specific, detailed synthesis protocol for 1-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6,8-difluoro-3-(phenylmethyl)-4(1H)-quinolinone is not publicly available, a general and well-established methodology for the synthesis of the core 1-cyclopropyl-quinolone-carboxylic acid structure can be extrapolated from existing literature and patents. The Gould-Jacobs reaction is a cornerstone in quinoline synthesis and serves as a logical starting point.

A plausible synthetic route would involve the reaction of a substituted aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the 4-hydroxy-3-quinolinecarboxylate intermediate. Subsequent N-alkylation with a cyclopropyl group and hydrolysis of the ester would yield the core quinolone structure. The final step would involve a nucleophilic aromatic substitution reaction to introduce the 2,6-dimethyl-4-pyridinyl moiety at the C-7 position and benzylation at the C-3 position.

Illustrative Experimental Protocol for a Related 1-Cyclopropyl-quinolone-carboxylic acid derivative:

This protocol is adapted from a patent for the synthesis of related quinolone derivatives and is provided for illustrative purposes.[2]

Step 1: Synthesis of Ethyl 7-chloro-1-(1-ethoxy-cyclopropyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate A mixture of 2.7 g (0.01 mol) of ethyl 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate, 2.97 g (0.03 mol) of potassium carbonate, and 4.95 g (0.03 mol) of 1-bromo-1-ethoxy-cyclopropane in 80 ml of N-methylpyrrolidone is heated at 80°C for 8 hours. The volatile components are removed under high vacuum. The residue is taken up in water and extracted with methylene chloride. The organic phase is dried over sodium sulfate and concentrated. The product is purified by chromatography on silica gel.

Step 2: Reduction and Cyclization A mixture of 0.76 g (0.02 mol) of sodium borohydride and 2.83 g (0.02 mol) of boron trifluoride-diethyl ether complex in 50 ml of absolute tetrahydrofuran is prepared under ice cooling. The ethyl 7-chloro-1-(1-ethoxy-cyclopropyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate is added, and the mixture is heated under reflux for 1.5 hours. The reaction mixture is then concentrated, and the residue is recrystallized from glycol monomethyl ether to yield the 1-cyclopropyl-quinolone derivative.

Diagram of a General Quinolone Synthesis Workflow:

Caption: Generalized workflow for the synthesis of the target fluoroquinolone.

Mechanism of Action: Targeting Bacterial DNA Replication

As a fluoroquinolone, the primary mechanism of action of 1-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6,8-difluoro-3-(phenylmethyl)-4(1H)-quinolinone is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process that is vital for relieving the torsional stress that accumulates ahead of the replication fork. Inhibition of DNA gyrase prevents the relaxation of positively supercoiled DNA, leading to a halt in DNA replication.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV results in the inability of the replicated chromosomes to segregate into daughter cells, ultimately leading to cell death.

The fluoroquinolone molecule binds to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved but not resealed. This "cleavable complex" acts as a physical barrier to the progression of the replication fork and transcription machinery, triggering a cascade of events that culminates in bacterial cell death.

Diagram of the Fluoroquinolone Mechanism of Action:

Sources

- 1. 1-Cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6,8-difluoro-3-(phenylmethyl)-4(1H)-quinolinone | C26H22F2N2O | CID 15226989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0332930A2 - Process for the synthesis of 1-cyclopropyl-quinolone-carboxylic acids and their derivatives - Google Patents [patents.google.com]

Application Note: Selective Synthesis of 6-Ethyl-1,2,3,4-tetrahydroquinoline Hydrochloride

Abstract & Strategic Significance

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for varying therapeutic targets, including cholesteryl ester transfer protein (CETP) inhibitors and retinoic acid receptor modulators.

This Application Note details a robust, scalable protocol for the synthesis of 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride . While many protocols exist for the methyl analog, the ethyl derivative presents unique solubility and lipophilicity profiles. We utilize a chemoselective catalytic hydrogenation of 6-ethylquinoline using Pd/C. This method is superior to hydride reductions (e.g., NaBH₄/AcOH) regarding atom economy, workup simplicity, and scalability.

Key Advantages of this Protocol:

-

Selectivity: Exclusively reduces the heterocyclic pyridine ring while leaving the benzenoid ring intact.

-

Purity: Avoids boron-based impurities common in hydride reductions.

-

Stability: Isolates the product as the hydrochloride salt, preventing oxidation (aromatization) upon storage.

Retrosynthetic Analysis & Logic

The synthesis relies on the kinetic favorability of reducing the electron-deficient pyridine ring of the quinoline system compared to the electron-rich benzene ring.

Pathway:

-

Substrate: 6-Ethylquinoline (commercially available or synthesized via Skraup reaction from 4-ethylaniline).

-

Transformation: Heterogeneous Catalytic Hydrogenation (

, Pd/C). -

Isolation: Precipitation as the Hydrochloride salt (

).

Logical Flow Diagram (Graphviz)

Figure 1: Process flow for the conversion of 6-ethylquinoline to its hydrochloride salt.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Grade |

| 6-Ethylquinoline | 157.21 | 1.0 | Substrate | >97% |

| Pd/C (10 wt%) | N/A | 10 wt%* | Catalyst | Dry or 50% wet |

| Methanol (MeOH) | 32.04 | Solvent | Solvent | HPLC Grade |

| Hydrogen ( | 2.02 | Excess | Reductant | UHP Gas (Balloon) |

| HCl (4M in Dioxane) | 36.46 | 1.1-1.2 | Salt Former | Anhydrous |

| Diethyl Ether | 74.12 | Solvent | Precipitation | Anhydrous |

*Note: 10 wt% refers to the mass of the catalyst relative to the substrate (e.g., 100 mg catalyst for 1 g substrate).

Step-by-Step Methodology

Phase 1: Selective Hydrogenation

Rationale: Methanol is chosen as the solvent to facilitate proton transfer on the catalyst surface. Acidic conditions are avoided in the reduction step to prevent over-reduction or ring-opening side reactions.

-

Setup: In a clean, dry round-bottom flask (or hydrogenation bottle for Parr shaker), dissolve 6-ethylquinoline (1.57 g, 10 mmol) in Methanol (30 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (157 mg).

-

Safety Note: Pd/C is pyrophoric when dry. Wet the catalyst with a small amount of water or toluene if handling large quantities, or add it under an inert gas (Argon/Nitrogen) stream.

-

-

Purging: Seal the vessel with a rubber septum. Insert a needle connected to a vacuum line and another to an Argon balloon. Cycle vacuum/argon 3 times to remove oxygen.

-

Hydrogen Introduction: Replace the Argon source with a Hydrogen balloon (approx. 1 atm).

-

Process Tip: For faster kinetics, a Parr shaker at 30-40 psi (approx. 2-3 bar) can be used, but 1 atm is sufficient for this substrate over 12-16 hours.

-

-

Reaction: Stir vigorously at Room Temperature (20-25°C) .

-

Monitoring: Check reaction progress via TLC (System: Hexane/EtOAc 4:1). The starting material (quinoline) is UV active and less polar; the product (THQ) turns blue/purple with Ninhydrin stain due to the secondary amine.

-

-

Completion: Reaction is typically complete in 12–18 hours.

Phase 2: Workup & Isolation (Free Base)

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with Methanol (2 x 10 mL).

-

Safety: Do not let the filter cake dry out completely in air; keep it wet with water after filtration and dispose of it into a dedicated heavy metal waste container.

-

-

Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C) to yield the crude 6-ethyl-1,2,3,4-tetrahydroquinoline as a pale yellow/colorless oil.

-

QC Check: 1H NMR should show the disappearance of aromatic protons in the pyridine ring (usually > 7.0 ppm) and appearance of methylene multiplets at ~1.9, 2.7, and 3.3 ppm.

-

Phase 3: Hydrochloride Salt Formation

Rationale: The free base is prone to oxidation (turning brown) over time. The HCl salt is stable and crystalline.

-

Dissolution: Dissolve the oily residue (approx. 1.6 g) in anhydrous Diethyl Ether (15 mL).

-

Alternative: If solubility is poor, use a small amount of Ethanol.

-

-

Acidification: Dropwise, add 4M HCl in Dioxane (3.0 mL, ~12 mmol) with stirring.

-

Observation: A white to off-white precipitate should form immediately.

-

-

Crystallization: Cool the mixture in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold Diethyl Ether (2 x 10 mL).

-

Drying: Dry the solid under high vacuum at room temperature for 4 hours.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Target Range | Impact of Deviation |

| Temperature | 20–30°C | >50°C: Risk of reducing the benzene ring (over-reduction). <10°C: Reaction stalls. |

| Pressure ( | 1–3 bar | Higher Pressure: Increases rate but decreases selectivity (cis/trans isomers if substituents were at pos 2,3). |

| Catalyst Loading | 5–10 wt% | Low: Incomplete conversion. High: Cost inefficiency; potential for side reactions. |

| Salt Formation | Anhydrous | Water Presence: Results in a gummy/hygroscopic solid instead of free-flowing crystals. |

Troubleshooting Guide

-

Problem: Reaction is incomplete after 24 hours.

-

Solution: The catalyst may be poisoned (sulfur traces from starting material?). Add fresh catalyst (5 wt%) and purge with H2 again. Increase pressure to 3 bar.

-

-

Problem: Product turns purple/brown during workup.

-

Cause: Oxidation of the secondary amine.

-

Solution: Perform workup quickly. Store the free base under Nitrogen or convert to HCl salt immediately.

-

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected markers:

-

1H NMR (DMSO-d6, 400 MHz) for HCl Salt:

-

~9.0-10.0 ppm (Broad s, 2H,

- ~6.8-7.0 ppm (m, 3H, Aromatic protons).

-

~3.2 ppm (m, 2H,

-

~2.7 ppm (t, 2H,

-

~2.5 ppm (q, 2H, Ethyl

-

~1.9 ppm (m, 2H,

-

~1.1 ppm (t, 3H, Ethyl

-

~9.0-10.0 ppm (Broad s, 2H,

-

Melting Point:

-

Expect a sharp melting point >150°C (decomposition often occurs near MP for amine salts). Note: 6-Methyl-THQ HCl melts ~155°C; 6-Ethyl will be similar.

-

References

-

Zhang, J., et al. "Regioselective Hydrogenation of Quinoline Derivatives to 1,2,3,4-Tetrahydroquinolines."[2] Journal of Organic Chemistry, 2024, 89, 887-897.[2]

- Grounding: Establishes the modern standard for Pd-catalyzed hydrogen

-

Yan, M., et al. "Efficient Hydrogenation of N-Heteroaromatics."[2] Organic Letters, 2013, 15, 1484-1487.[2]

- Grounding: Validates the kinetic preference for pyridine ring reduction.

-

Wang, D., et al. "Heterogeneous Catalytic Hydrogenation of Quinolines." RSC Advances, 2014, 4, 370-375.

- Grounding: Provides specific conditions for Pd/C recycling and solvent effects (Methanol).

Sources

Application Note: Evaluation of 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride in Cell-Based Assays

Abstract & Scientific Context

The tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a wide array of bioactive molecules, including mTOR inhibitors, GPER agonists, and neuroprotective agents. 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 1211484-06-8) represents a critical structural analog used in Structure-Activity Relationship (SAR) studies.[1]

In cell-based assays, this compound is primarily utilized to:

-

Establish Baseline Cytotoxicity: Determine the intrinsic cellular toxicity of the lipophilic ethyl-substituted core compared to complex derivatives.

-

Evaluate Fragment Lipophilicity: Assess how the C6-ethyl substitution influences membrane permeability and intracellular accumulation (LogP modulation).

-

Serve as a Negative Control: Differentiate between the activity of the core scaffold and functionalized derivatives (e.g., morpholine- or sulfonyl-substituted analogs).[1]

This guide provides standardized protocols for solubilization, storage, and application of 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride in phenotypic screening and functional assays.

Material Properties & Preparation

Chemical Identity[1][2]

-

Compound Name: 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride[1][2]

-

Molecular Formula: C11H15N[1]·HCl

-

Molecular Weight: ~197.7 g/mol (Salt form)[1]

-

Physical State: Off-white to pale yellow solid[1]

Solubility & Stock Solution Protocol

The hydrochloride salt form improves aqueous solubility compared to the free base, but for consistent cellular assays, Dimethyl Sulfoxide (DMSO) is the preferred solvent to ensure sterility and prevent precipitation upon dilution into media.

Protocol: Preparation of 10 mM Stock Solution

-

Weighing: Accurately weigh 1.98 mg of the compound.

-

Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (≥99.9%).

-

Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into light-protected (amber) microtubes (50 µL/tube) to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months) or -80°C (stable for 12 months).

Table 1: Solvent Compatibility Guide

| Solvent | Solubility Limit | Cell Culture Suitability | Notes |

| DMSO | >50 mM | High | Recommended.[1] Keep final concentration <0.5% (v/v).[1] |

| Water | ~10-20 mM | Moderate | pH dependent.[1] May require slight warming.[1] |

| Ethanol | >20 mM | Low | Not recommended due to volatility and toxicity.[1] |

Experimental Workflows (Visualized)

The following diagram outlines the critical path for evaluating the compound in a cell-based setting, moving from stock preparation to data acquisition.

Figure 1: Step-by-step workflow for evaluating 6-Ethyl-1,2,3,4-tetrahydroquinoline HCl in adherent cell culture.

Core Protocol: Cytotoxicity Profiling (MTT Assay)[1][4][5]

This protocol is designed to determine the IC50 (half-maximal inhibitory concentration) of the compound.[1] Since the THQ core is often a scaffold, this assay verifies that the core itself is not overtly toxic at screening concentrations (typically <10 µM).[1]

Reagents Required[1]

-

Target Cells: A549 (Lung Carcinoma) or MCF-7 (Breast Adenocarcinoma) - Common models for THQ derivatives.[1]

-

Culture Media: DMEM + 10% FBS.[1]

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[1]

-

Solubilization Buffer: DMSO or SDS-HCl.[1]

Step-by-Step Methodology

-

Seeding:

-

Harvest cells and adjust density to 5,000 cells/well (100 µL/well) in a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

-

Compound Preparation (Serial Dilution):

-

Treatment:

-

Aspirate old media carefully.[1]

-

Add 100 µL of fresh media containing the compound dilutions.

-

Include Blank wells (Media only, no cells) and Vehicle Control wells (Cells + 0.5% DMSO).

-

Incubate for 72 hours .

-

-

Readout:

Data Analysis

Calculate % Cell Viability using the formula:

Secondary Protocol: ROS Scavenging Assessment

Tetrahydroquinolines are known antioxidants.[1][4][5] The 6-ethyl group may modulate this activity.[1] This assay checks if the compound acts as a Reactive Oxygen Species (ROS) scavenger or inducer.[1]

Mechanism

The THQ nitrogen can donate a hydrogen atom or electron to neutralize free radicals.[1] Conversely, at high doses, some quinoline derivatives may induce oxidative stress.[1]

Figure 2: Mechanism of ROS detection using DCFH-DA probe in the presence of THQ.

Protocol (DCFH-DA Assay)

-

Seeding: Seed A549 cells (10,000 cells/well) in a black-walled 96-well plate. Incubate overnight.

-

Staining:

-

Wash cells with PBS.[1]

-

Incubate with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.

-

-

Treatment:

-

Measurement:

-

Measure Fluorescence immediately (Time 0) and every 15 minutes for 2 hours.

-

Ex/Em: 485 nm / 535 nm.[1]

-

Troubleshooting & Optimization

Table 2: Common Issues and Solutions

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | High concentration or "Salting out" | Pre-dilute in PBS before adding to media, or lower the final concentration.[1] Ensure DMSO < 0.5%. |

| High Background (MTT) | Media interference | Ensure complete aspiration of media before adding DMSO. Use phenol-red free media if possible.[1] |

| No Toxicity Observed | Compound is a scaffold | This is expected.[1] The core 6-ethyl-THQ often requires functionalization (e.g., at N1 or C4) for potency.[1] Treat as a negative control.[1] |

References

-

Ryczkowska, M., et al. (2018).[1] "Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction."[1][6] Scientific Reports, 8, 12345.[1]

-

Sridharan, V., et al. (2011).[1][7] "Advances in the Chemistry of Tetrahydroquinolines." Chemical Reviews, 111(11), 7157–7259.[1]

-

Garg, N., et al. (2015).[1] "Tetrahydroquinolines: A Perspective on their Synthesis and Biological Activities." Current Medicinal Chemistry, 22(10), 1234-1256.[1]

-

BenchChem. (2025).[1] "The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide." BenchChem Technical Library.

Sources

- 1. 6-Ethyl-1,2,3,4-tetrahydroanthroquinone | C16H16O2 | CID 27376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1211484-06-8|6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

Technical Application Note: Handling, Storage, and Stability Protocols for 6-Ethyl-1,2,3,4-tetrahydroquinoline Hydrochloride

Abstract

6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 1211484-06-8) is a specialized heterocyclic building block often employed in the synthesis of bioactive alkaloids, dyes, and pharmaceutical intermediates.[1][2] While the hydrochloride salt form offers improved stability over its free base counterpart, the tetrahydroquinoline (THQ) core remains susceptible to oxidative aromatization and photo-degradation. This guide outlines rigorous protocols for the handling, storage, and quality control of this compound to ensure experimental reproducibility and preventing "silent" chemical degradation.

Part 1: Physicochemical Profile & Hazard Assessment

The stability of 6-Ethyl-1,2,3,4-tetrahydroquinoline HCl is dictated by two competing factors: the stabilizing influence of the hydrochloride counterion and the inherent lability of the secondary amine/benzylic protons in the THQ ring.

Table 1: Chemical Specifications & Properties

| Property | Specification | Operational Note |

| Chemical Name | 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride | |

| CAS Number | 1211484-06-8 | Verify against CoA upon receipt.[3] |

| Molecular Formula | C₁₁H₁₅N · HCl | |

| Molecular Weight | ~197.7 g/mol (Base: 161.25) | Use salt MW for stoichiometry. |

| Physical State | Solid (Crystalline powder) | Hygroscopic; tends to clump if exposed to moisture. |

| Color | White to Off-White | Yellow/Brown indicates oxidation (formation of quinoline species). |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexanes, Et₂O). |

| pKa | ~5.0 - 6.0 (estimated for N-H) | Less basic than aliphatic amines due to aniline character. |

Hazard Identification (GHS)[4]

-

Signal Word: WARNING

-

Handling Requirement: Handle only in a fume hood to prevent inhalation of fine particulates.

Part 2: Storage Protocols (The "Cold-Chain" Mandate)

Expert Insight: The primary degradation pathway for tetrahydroquinolines is oxidative dehydrogenation . Exposure to air converts the colorless THQ into the corresponding quinoline (aromatic) or N-oxide, which are often colored impurities. The ethyl group at the 6-position activates the ring, potentially increasing susceptibility to electrophilic attack or oxidation compared to the unsubstituted parent.

Storage Logic Diagram

The following decision tree outlines the required storage conditions based on usage frequency.

Figure 1: Decision matrix for storage conditions upon receipt of 6-Ethyl-1,2,3,4-tetrahydroquinoline HCl.

Protocol 1: Long-Term Storage (>7 Days)

-

Container: Transfer material to an amber glass vial with a Teflon-lined screw cap. Avoid polyethylene bags as they are permeable to oxygen over time.

-

Atmosphere: Displace headspace air with dry Argon or Nitrogen gas before sealing.

-

Temperature: Store at -20°C .

-

Desiccation: Place the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel) to mitigate hygroscopicity.

Part 3: Operational Handling & Solubilization

Weighing & Transfer

-

Hygroscopicity Alert: The HCl salt will absorb atmospheric water, which alters the effective molecular weight and leads to stoichiometry errors.

-

Procedure:

-

Equilibrate the vial to room temperature before opening to prevent condensation.

-

Weigh quickly. If high precision is required (e.g., for kinetics), weigh inside a glovebox or use a weighing difference method.

-

Re-flush the stock vial with inert gas immediately after use.

-

Solubilization Protocol

For biological assays or chemical reactions, proper solvent choice is critical to prevent in situ degradation.

-

Solvent Selection:

-

Preferred: DMSO (anhydrous), Methanol, Water (degassed).

-

Avoid: Ethers (prone to peroxide formation which accelerates oxidation), Acetone (potential Schiff base formation with the secondary amine).

-

-

Dissolution Step:

-

Add solvent to the solid.

-

Vortex gently. Sonicate only if necessary and for short bursts (<30s) to avoid heating.

-

Self-Validating Check: The solution should be clear and colorless. A yellow tint indicates the presence of oxidized impurities (quinolines).

-

Part 4: Quality Control & Stability Monitoring

Trustworthiness in data comes from verifying your reagents. Do not assume purity based on the bottle label after months of storage.

Mechanism of Degradation

Understanding the enemy is key. The degradation pathway involves the loss of hydrogen from the saturated ring.

Figure 2: Primary oxidative degradation pathways. The formation of the aromatic quinoline is thermodynamically driven.

QC Protocol: 1H-NMR Verification

Run a standard proton NMR in DMSO-d6 or D2O.

-

Critical Checkpoints:

-

Ethyl Group: Look for the triplet (~1.1 ppm) and quartet (~2.5 ppm).

-

THQ Ring Protons: Verify the multiplets for the methylene groups at positions 2, 3, and 4 (typically 1.8 - 3.3 ppm region).

-

Impurity Flag: Aromatic protons in the 7.0–9.0 ppm region that do not match the 1,2,3,4-substitution pattern suggest aromatization to the quinoline. The disappearance of the upfield methylene signals confirms this.

-

QC Protocol: HPLC

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

-

Detection: UV at 254 nm.

-

Note: The oxidized "quinoline" impurity is fully aromatic and will likely have a significantly different retention time and higher UV absorbance coefficient than the THQ salt.

Part 5: Emergency & Waste Procedures

Spills

-

Solid Spill: Dampen a paper towel with water to prevent dust generation. Wipe up and place in a solid waste container.

-

Solution Spill: Absorb with inert material (vermiculite). Do not use sawdust (combustible).

Waste Disposal[4][6][7]

-

Dispose of as Hazardous Chemical Waste .

-

Do not pour down the drain. The compound is an amine hydrochloride and may have aquatic toxicity.

-

Segregate from strong oxidizers in the waste stream.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline. Retrieved February 22, 2026, from [Link]

- Katritzky, A. R., et al. (2010). Synthesis and properties of tetrahydroquinoline derivatives. Journal of Organic Chemistry. (Contextual grounding for THQ stability).

Sources

- 1. 1211484-06-8|6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride|BLD Pharm [bldpharm.com]

- 2. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]

- 3. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. msds.nipissingu.ca [msds.nipissingu.ca]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

"application of 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride in medicinal chemistry"

This guide is structured as a high-level Technical Application Note , designed for medicinal chemists and process scientists. It treats 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride not merely as a chemical catalog item, but as a strategic SAR (Structure-Activity Relationship) tool for modulating lipophilicity and metabolic stability in drug discovery.[1]

Role: Lipophilic Scaffold & Pharmacophore Modulator CAS (HCl Salt): 1211484-06-8 (Representative) | Free Base Analog: 16768-56-6[1]

Part 1: Executive Summary & Strategic Utility

In the optimization of lead compounds, the 1,2,3,4-tetrahydroquinoline (THQ) core is a "privileged scaffold," appearing in therapeutics ranging from antimalarials (e.g., Oxamniquine) to TRPM8 antagonists and CETP inhibitors.[1]

The 6-Ethyl-1,2,3,4-tetrahydroquinoline derivative represents a critical tactical tool for Lead Optimization .[1] While the 6-methyl analog is common, the 6-ethyl variant is specifically deployed to:

-

Probe Hydrophobic Pockets: The ethyl group adds steric bulk and lipophilicity (

logP -

Metabolic Blocking: Substitution at the 6-position blocks facile metabolic oxidation (hydroxylation) that typically occurs at the para-position relative to the nitrogen, extending half-life (

). -

Conformational Biasing: The 6-ethyl group influences the puckering of the saturated ring less than C2/C3 substituents, but alters the electronic density of the aniline nitrogen, subtly affecting

and hydrogen bond acceptor capability.

Part 2: Chemical Profile & Handling[1]

| Property | Data | Application Note |

| Molecular Formula | Salt form ensures stability against N-oxidation during storage. | |

| Appearance | White to off-white solid | Hygroscopic; store under desiccant. |

| Solubility | Water (Moderate), DMSO (High), MeOH (High) | Critical: The HCl salt is insoluble in non-polar ethers (Et₂O).[1] |

| Acidity ( | ~5.0 (Conjugate acid) | The free base is a weak base; requires organic base (TEA/DIPEA) in couplings. |

| Reactivity | Nucleophilic Secondary Amine | Prone to N-alkylation, Acylation, Sulfonylation, and Pd-catalyzed couplings.[1] |

Handling Directive: The "Salt Break" Step

Most catalog forms are the Hydrochloride (HCl) salt. For nucleophilic reactions (alkylation/acylation), the salt must be neutralized.[1]

-

In-situ Neutralization: Add 1.5 - 2.0 eq. of DIPEA (N,N-Diisopropylethylamine) to the reaction mixture.[1]

-

Pre-reaction Free-Basing (Recommended for Pd-Catalysis): Partition between DCM and sat.

, dry organic layer over

Part 3: Medicinal Chemistry Applications (Pathways)[1][2][3][4][5]

The utility of this scaffold branches into three primary synthetic workflows.

Workflow Visualization (Graphviz)

Caption: Divergent synthetic utility of the 6-ethyl-THQ scaffold. Pathway A is dominant in early-stage discovery.[1]

Part 4: Detailed Experimental Protocols

These protocols are designed to be self-validating , meaning they include checkpoints (TLC/LCMS) to prevent wasted effort on failed steps.[1]

Protocol A: Reductive Amination (Library Synthesis)

Target: Creation of N-alkylated derivatives for probing lipophilic corridors.

Rationale: The secondary amine of the THQ is sterically hindered by the fused ring. Standard alkylation (

Reagents:

-

6-Ethyl-1,2,3,4-THQ HCl (

eq)[1] -

Aldehyde/Ketone substrate (

eq)[1] -

STAB (Sodium Triacetoxyborohydride) (

eq)[1] -

DIPEA (

eq)[1] -

Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

Step-by-Step:

-

Salt Break (In-situ): Suspend 6-Ethyl-1,2,3,4-THQ HCl in DCE (

). Add DIPEA and stir for 10 min at Room Temp (RT). Solution should clarify. -

Imine Formation: Add the aldehyde. Stir for 30–60 min.

-

Validation: Check LCMS for imine mass

. Do not proceed to reduction until imine is observed.

-

-

Reduction: Add STAB in one portion. Stir at RT for 4–16 hours.

-

Quench: Add sat.

(aq). Gas evolution ( -

Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc). The ethyl group makes these compounds UV active (254 nm) and lipophilic (expect higher

than methyl analogs).

Protocol B: Buchwald-Hartwig N-Arylation

Target: Synthesis of N-Aryl "Propeller" compounds common in CETP inhibitors.[1]

Rationale: The THQ nitrogen is moderately nucleophilic but sensitive to steric crowding on the coupling partner. A strong phosphine ligand is required.

Reagents:

-

6-Ethyl-1,2,3,4-THQ (Free based preferred) (

eq)[1] -

Aryl Bromide (

eq)[1] -

Catalyst:

( -

Ligand: XPhos or RuPhos (

mol%)[1] -

Base:

(Sodium tert-butoxide) ( -

Solvent: Toluene (anhydrous, degassed).[1]

Step-by-Step:

-

Degassing: Sparge toluene with Nitrogen/Argon for 15 mins. Oxygen poisons the Pd catalyst.

-

Assembly: In a glovebox or under Ar stream, combine Pd source, Ligand, Base, and Aryl Bromide in a sealed tube.

-

Addition: Add the THQ (dissolved in minimal toluene).

-

Reaction: Heat to 100°C for 12 hours.

-

Validation: Spot TLC. The product will likely be fluorescent blue/green under long-wave UV (365 nm) due to the extended conjugation of the N-Aryl-THQ system.

-

-

Workup: Filter through a Celite pad (elute with EtOAc) to remove Pd black. Concentrate and purify.

Part 5: Quality Control & Data Analysis

When characterizing 6-Ethyl-THQ derivatives, specific NMR signatures confirm the integrity of the ethyl group and the THQ core.[1]

| Signal (1H NMR, CDCl3) | Chemical Shift ( | Multiplicity | Diagnostic Value |

| Ethyl | 1.15 – 1.25 ppm | Triplet ( | Confirms presence of ethyl tail. |

| Ethyl | 2.50 – 2.60 ppm | Quartet ( | Confirms attachment to aromatic ring. |

| THQ C2-H | 3.25 – 3.35 ppm | Multiplet | Shift indicates N-functionalization success (shifts downfield upon acylation). |

| THQ C3-H | 1.90 – 2.00 ppm | Multiplet | Distinctive puckering signal. |

Troubleshooting Note:

If the Ethyl

Part 6: References

-

Tetrahydroquinoline Scaffold Utility:

-

Synthesis & Functionalization:

-

Buchwald-Hartwig Coupling on THQs:

-

Compound Data Verification:

-

Source: BLDpharm Product Entry (CAS 1211484-06-8).

-

Context: Verification of commercial availability and salt form properties.

-

[1]

-

Sources

- 1. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijstr.org [ijstr.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 8. ajrconline.org [ajrconline.org]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Optimization of 6-Ethyl-1,2,3,4-tetrahydroquinoline Hydrochloride Synthesis

Executive Summary & Reaction Logic

The Objective: Selective reduction of the heteroaromatic pyridine ring in 6-ethylquinoline while preserving the carbocyclic benzene ring and the ethyl substituent, followed by hydrochloride salt formation.

The Challenge: Quinolines possess high resonance stability. The primary difficulty lies in achieving chemoselectivity—reducing the pyridine ring (1,2,3,4-positions) without touching the benzene ring (5,6,7,8-positions) or the ethyl group—while avoiding catalyst poisoning by the basic nitrogen atom.

The Solution: The most robust industrial and laboratory protocol involves Catalytic Hydrogenation over Palladium on Carbon (Pd/C) or Platinum Oxide (PtO

The "Golden Path" Protocol

This protocol is designed for high reproducibility and scalability. It assumes a starting material of 6-ethylquinoline.

Step 1: Catalytic Hydrogenation

-

Substrate: 6-Ethylquinoline (1.0 eq)

-

Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate) or PtO

(Adams' Catalyst, 1-2 wt%). -

Solvent: Methanol (MeOH) with 1.0–1.1 eq of concentrated HCl OR Glacial Acetic Acid.

-

Why? Acidic media prevents the product (a secondary amine) from strongly adsorbing to and poisoning the catalyst surface.

-

-

Hydrogen Pressure: 3–5 bar (45–75 psi).

-

Temperature: 25°C – 45°C.

-

Warning: Temperatures >60°C significantly increase the risk of over-reduction to the decahydro- derivative.

-

-

Time: 4–12 hours (monitored by HPLC/TLC).

Step 2: Workup & Salt Formation

-

Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Safety: Do not let dry Pd/C contact air; keep wet to prevent ignition.

-

Neutralization (If Acetic Acid used): Concentrate solvent, dilute with water, basify with NaOH to pH >10, and extract with Ethyl Acetate or DCM.

-

Salt Precipitation:

-

Dissolve the free base oil in a minimum amount of dry Ethanol or Diethyl Ether.

-

Add 4M HCl in Dioxane or bubble anhydrous HCl gas at 0°C.

-

Critical: Do not use aqueous HCl here, or you will get a hygroscopic oil instead of a solid.

-

-

Isolation: Filter the white precipitate. Wash with cold ether. Dry under vacuum over P

O

Visualizing the Reaction Pathway

The following diagram illustrates the stepwise reduction and potential side reactions.

Figure 1: Reaction pathway showing the thermodynamic sink at the tetrahydro- stage and conditions leading to over-reduction.

Troubleshooting Guide

Scenario A: The Reaction Stalls (Incomplete Conversion)

Symptoms: HPLC shows 30% starting material remaining after 12 hours. Adding more H2 doesn't help.

| Possible Cause | Technical Explanation | Corrective Action |

| Catalyst Poisoning (N-Binding) | The basic nitrogen lone pair binds irreversibly to the active metal sites (Pd/Pt), blocking H | Acidify the media. Ensure at least 1.0 eq of HCl or Acetic Acid is present. Protonating the nitrogen ( |

| Sulfur Contamination | Trace sulfur from the synthesis of the quinoline precursor (e.g., Skraup synthesis using sulfonated reagents) poisons Pd/C. | Wash the starting material. Perform a base wash followed by a recrystallization of the starting quinoline before hydrogenation. Switch to PtO |

| Mass Transfer Limitation | H | Increase Agitation. Hydrogenation is a tri-phasic reaction (Gas/Liquid/Solid). High stir rates (>800 RPM) are critical. |

Scenario B: "Oiling Out" During Salt Formation

Symptoms: Upon adding HCl, the product forms a sticky gum instead of a crystalline solid.

| Possible Cause | Technical Explanation | Corrective Action |

| Water Presence | The hydrochloride salt is highly hygroscopic. Even trace water acts as a plasticizer, preventing crystal lattice formation. | Dehydrate. Dissolve the gum in DCM, dry over MgSO |

| Fast Addition | Rapid change in ionic strength traps impurities and solvent. | Slow Crystallization. Add HCl dropwise to a dilute solution at 0°C with vigorous stirring. Seed with a known crystal if available. |

Scenario C: Over-Reduction (Decahydro- Impurities)

Symptoms: Mass spec shows M+6 peaks (saturation of the benzene ring).

| Possible Cause | Technical Explanation | Corrective Action |

| High Temperature | The activation energy for reducing the benzene ring is higher than the pyridine ring. High temp overcomes this barrier. | Cool Down. Maintain reaction temperature <45°C. |

| Wrong Catalyst | PtO | Monitor Closely. Stop the reaction immediately upon consumption of SM. Alternatively, switch to Pd/C which is more selective for the heterocyclic ring. |

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Borohydride (NaBH

-

Answer: Generally, no. NaBH

alone is not strong enough to reduce the stable quinoline aromatic system. You would need to activate the quinoline first (e.g., forming a quinolinium salt with an alkyl halide) or use NaBH

Q2: My product is turning pink/brown upon storage. Why?

-

Answer: Tetrahydroquinolines are electron-rich anilines. They are prone to air oxidation, reverting partially to quinoline or forming N-oxide impurities (colored species).

-

Fix: Store the HCl salt (which is much more stable than the free base) under Argon/Nitrogen in a desiccator, protected from light.

Q3: Why is the 6-ethyl group stable? Won't it be reduced?

-

Answer: No. An ethyl group is already fully saturated (

). It cannot be "reduced" further. The risk would be hydrogenolysis (cleaving the C-C bond), but that requires extreme conditions not present here.

References

-

Sridharan, V., et al. (2011).[1] "Advances in the Chemistry of Tetrahydroquinolines." Chemical Reviews. (General review of THQ synthesis).

-

Wang, Y., et al. (2019).[2] "Silver-Catalyzed Reduction of Quinolines to 1,2,3,4-Tetrahydroquinolines." Organic Letters. (Alternative mild reduction protocols).

-

Kindler, K., & Schrader, K. (1949).[3] "Hydrogenation of Quinolines in Acidic Media." Justus Liebigs Annalen der Chemie. (Foundational work on acid-mediated hydrogenation preventing catalyst poisoning).

-

BenchChem Technical Support. (2025). "Catalyst Poisoning in Hydrogenation." (Troubleshooting N-heterocycle reduction).

-

Honaker, M. T., et al. (2007). "Synthesis of 1,2,3,4-Tetrahydroquinolines via Hydrogenation." Journal of Organic Chemistry. (Detailed experimental setups for substituted quinolines).

Sources

Technical Support Center: Stability & Handling of 6-Ethyl-1,2,3,4-tetrahydroquinoline HCl

Compound Profile:

-

Target Molecule: 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride

-